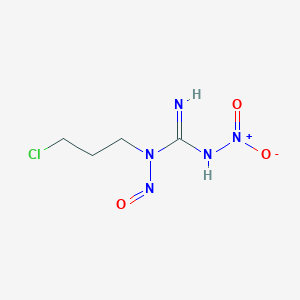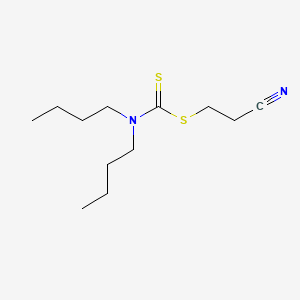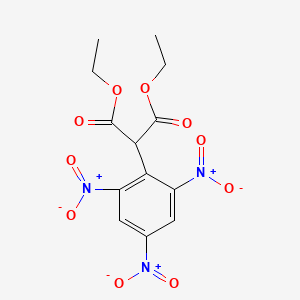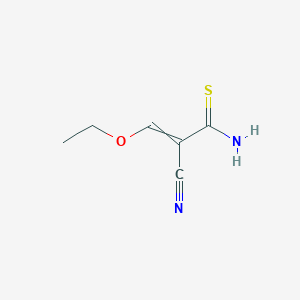
N-(3-Chloropropyl)-N'-nitro-N-nitrosoguanidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-Chloropropyl)-N’-nitro-N-nitrosoguanidine is a chemical compound known for its unique structure and reactivity It is characterized by the presence of a chloropropyl group, a nitro group, and a nitrosoguanidine moiety
准备方法
The synthesis of N-(3-Chloropropyl)-N’-nitro-N-nitrosoguanidine typically involves the reaction of 3-chloropropylamine with nitrosating agents under controlled conditions. One common method includes the use of sodium nitrite and hydrochloric acid to generate the nitrosating species, which then reacts with 3-chloropropylamine to form the desired product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
化学反应分析
N-(3-Chloropropyl)-N’-nitro-N-nitrosoguanidine undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chloropropyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles like sodium azide. Major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
N-(3-Chloropropyl)-N’-nitro-N-nitrosoguanidine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.
Biology: The compound is studied for its potential mutagenic effects, making it useful in genetic research.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, although its toxicity limits its direct application.
Industry: It is used in the synthesis of various industrial chemicals and materials, particularly those requiring specific functional groups.
作用机制
The mechanism of action of N-(3-Chloropropyl)-N’-nitro-N-nitrosoguanidine involves its interaction with cellular components. The nitrosoguanidine moiety can form reactive intermediates that interact with DNA, leading to mutations. This mutagenic effect is primarily due to the formation of DNA adducts, which can cause errors during DNA replication. The molecular targets include nucleophilic sites on DNA bases, and the pathways involved are related to DNA repair mechanisms.
相似化合物的比较
N-(3-Chloropropyl)-N’-nitro-N-nitrosoguanidine can be compared with other nitrosoguanidine derivatives, such as N-methyl-N’-nitro-N-nitrosoguanidine. While both compounds exhibit mutagenic properties, N-(3-Chloropropyl)-N’-nitro-N-nitrosoguanidine is unique due to the presence of the chloropropyl group, which influences its reactivity and potential applications. Similar compounds include:
- N-methyl-N’-nitro-N-nitrosoguanidine
- N-ethyl-N’-nitro-N-nitrosoguanidine
- N-(2-Chloroethyl)-N’-nitro-N-nitrosoguanidine
These compounds share structural similarities but differ in their specific functional groups, leading to variations in their chemical behavior and applications.
属性
CAS 编号 |
64398-16-9 |
|---|---|
分子式 |
C4H8ClN5O3 |
分子量 |
209.59 g/mol |
IUPAC 名称 |
1-(3-chloropropyl)-3-nitro-1-nitrosoguanidine |
InChI |
InChI=1S/C4H8ClN5O3/c5-2-1-3-9(8-11)4(6)7-10(12)13/h1-3H2,(H2,6,7) |
InChI 键 |
SJFOSXQPHQXPBA-UHFFFAOYSA-N |
规范 SMILES |
C(CN(C(=N)N[N+](=O)[O-])N=O)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Glycine, N,N'-1,3-propanediylbis[N-[(2-hydroxyphenyl)methyl]-](/img/structure/B14495035.png)
![2,6,6-Trimethyl-1-[1-(phenylsulfanyl)cyclopropyl]cycloheptan-1-ol](/img/structure/B14495041.png)
![[(2-Cyanoethyl)(nitro)amino]methyl acetate](/img/structure/B14495052.png)



methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14495073.png)






